molecular formula C16H18N2O4S2 B2886180 2-(4-Tosylbutanamido)thiophene-3-carboxamide CAS No. 941967-48-2

2-(4-Tosylbutanamido)thiophene-3-carboxamide

Cat. No.: B2886180
CAS No.: 941967-48-2
M. Wt: 366.45
InChI Key: NZOMIGYFOVYENG-UHFFFAOYSA-N
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Description

2-(4-Tosylbutanamido)thiophene-3-carboxamide is a synthetic organic compound featuring a thiophene-3-carboxamide core, a scaffold recognized in medicinal chemistry for its diverse biological potential. This specific molecule is further functionalized with a 4-tosylbutanamido side chain, a structural feature that may influence its physicochemical properties and biological interactions. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Thiophene carboxamide derivatives are the subject of active investigation in pharmaceutical research, particularly in oncology. These compounds have been identified as key scaffolds in the development of potential anticancer agents. For instance, novel thiophene-3-carboxamide derivatives have been designed and synthesized as potent inhibitors of VEGFR-2, a critical receptor tyrosine kinase involved in tumor angiogenesis. Such inhibitors have demonstrated excellent anti-proliferative activity against various human cancer cell lines, including HCT116, MCF7, PC3, and A549, by blocking the VEGFR-2 signaling pathway, inhibiting cell migration, and inducing apoptosis . Furthermore, other thiophene carboxamide derivatives have been reported to exhibit significant cytotoxic effects on cancer cell lines such as A375 (melanoma), HT-29 (colorectal cancer), and MCF-7 (breast cancer). The proposed mechanisms of action for these compounds include the activation of caspase 3/7, induction of mitochondrial depolarization, and disruption of redox homeostasis, leading to programmed cell death . The structural similarity of some thiophene carboxamides to Combretastatin A-4 (CA-4) allows them to act as biomimetics, potentially binding to the tubulin-colchicine site and disrupting microtubule assembly, which results in cell cycle arrest and anti-proliferative effects . Researchers can utilize this chemical reagent as a building block or a key intermediate in the synthesis of more complex molecules, or as a pharmacological probe for studying cancer biology and signal transduction pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(4-methylphenyl)sulfonylbutanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-11-4-6-12(7-5-11)24(21,22)10-2-3-14(19)18-16-13(15(17)20)8-9-23-16/h4-9H,2-3,10H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOMIGYFOVYENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis via the Gewald Reaction

The foundational step in preparing 2-(4-tosylbutanamido)thiophene-3-carboxamide involves constructing the 2-aminothiophene-3-carboxamide scaffold. The Gewald reaction remains the most widely utilized method for this purpose, enabling the convergent synthesis of substituted 2-aminothiophenes through a one-pot cyclocondensation process.

Reaction Components and Conditions

The classical Gewald reaction employs:

  • α-Mercaptoaldehyde or α-mercaptoketone : Generated in situ from α-halocarbonyl compounds and alkali sulfides.
  • Cyanoacetamide : Acts as the carbon nucleophile.
  • Base catalyst : Triethylamine, piperidine, or morpholine in solvents such as ethanol, dimethylformamide (DMF), or water.

For example, the reaction of phenylacetaldehyde with cyanoacetamide under triethylamine catalysis yields 2-amino-5-phenylthiophene-3-carboxamide. Microwave-assisted Gewald reactions have also been reported, reducing reaction times to 10–15 minutes with yields exceeding 80%.

Table 1: Variants of Gewald Reaction Conditions for 2-Aminothiophene-3-carboxamide Synthesis
Substrate Solvent Base Temperature Yield (%) Reference
Phenylacetaldehyde Ethanol Triethylamine 50°C 78
Cyclohexanone derivative DMF Morpholine 80°C 85
Acetophenone Water Piperidine 70°C 72

Alternative Synthetic Strategies

Solid-Phase Synthesis

Morpholine-catalyzed Gewald reactions on aluminum oxide under microwave irradiation (160 W, 10 minutes) provide solvent-free access to the thiophene core, which is subsequently functionalized in a one-pot procedure.

Post-Functionalization of Thienopyrimidine Derivatives

Cyclocondensation of 2-aminothiophene-3-carboxamide with thiourea or aldehydes yields thienopyrimidines, which can undergo further sulfonation or acylation. However, this route introduces complexity and is less direct.

Challenges and Mitigation Strategies

  • Side Reactions : Competing sulfonation at the thiophene ring’s sulfur atom is minimized by using stoichiometric acyl chloride and low temperatures (0–5°C).
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product. Recrystallization from ethanol improves purity to >99%.

Chemical Reactions Analysis

2-(4-Tosylbutanamido)thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological activity of thiophene-3-carboxamides is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiophene-3-carboxamide Derivatives
Compound Name Substituents Key Structural Features Biological Activity Reference
2-(4-Tosylbutanamido)thiophene-3-carboxamide Tosylbutanamido (position 2) Tosyl group enhances stability Hypothetical: Potential CNS/antioxidant N/A
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (92a) Cyanoacetamido, 4,5-dimethyl (position 2) Polar nitrile and carboxamide groups Antioxidant (56.9% NO scavenging)
N-(4-Fluorophenyl)-2-amino-4-(cyclopropylamino)thiophene-3-carboxamide (14) Cyclopropylamino, fluorophenyl (position 4) Bulky cyclopropyl and fluorophenyl groups Tau aggregation inhibition (neuroprotective)
2-(Carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide (NM7) Carbamoylamino, 4-fluorophenyl (position 5) Dual carboxamide and fluorophenyl groups Structural characterization only
2-[3-(4-Chlorophenyl)ureido]-9-methyl-5,6,7,8-tetrahydro-4H-5,8-epiminocyclohepta[b]thiophene-3-carboxamide (89) Ureido, chlorophenyl, methyl (position 2) Complex bicyclic framework Orally active therapeutic candidate

Physicochemical Properties

  • Molecular Weight and Solubility: Sulfonyl-containing analogs (e.g., Compound 932997-87-0 in , MW 394.5) exhibit higher molecular weights but improved aqueous solubility compared to non-sulfonylated derivatives .
  • Polarity : The carboxamide group at position 3 increases polarity, enhancing bioavailability and membrane permeability, as observed in Compound 92a .

Key Research Findings and Implications

Substituent Position Matters : Activity varies significantly with substituent placement. For example, fluorophenyl groups at position 4 (Compound 14 ) show neuroprotection, while position 5 derivatives (NM7 ) lack reported activity .

Electron-Withdrawing Groups Enhance Stability : Tosyl and sulfonyl groups improve metabolic stability, making them valuable in drug design .

Hybrid Structures Show Promise : Compounds combining thiophene carboxamides with piperazine or ureido moieties (e.g., Compound 89 ) exhibit multifunctional activity, such as enhanced receptor binding via H-bonds .

Biological Activity

2-(4-Tosylbutanamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring, which is known for its diverse applications in pharmaceuticals and materials science. Its structure includes a tosyl group and a carboxamide functional group, contributing to its biological activity.

  • IUPAC Name : 2-[4-(4-methylphenyl)sulfonylbutanoylamino]thiophene-3-carboxamide
  • Molecular Formula : C16H18N2O4S2
  • Molecular Weight : 366.5 g/mol
  • Canonical SMILES : CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may modulate the activity of these proteins, leading to significant biological effects, such as anti-cancer properties.

Research Findings

Recent studies have highlighted the compound's potential as an anti-cancer agent, particularly through its effects on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is crucial for tumor angiogenesis, making it a prime target for cancer therapy.

Case Study: Anti-Angiogenic Properties

A study published in Cancer Research evaluated a series of thiophene-3-carboxamide derivatives, including related compounds to this compound. The findings indicated that certain derivatives exhibited potent VEGFR-2 inhibition with IC50 values in the nanomolar range. For instance:

CompoundIC50 (nM)Cell Lines TestedMechanism of Action
Compound 14d191.1HCT116, MCF7, PC3, A549Inhibition of VEGFR-2 phosphorylation
2-(Tosylamido)TBDTBDModulation of apoptosis and ROS production

The study demonstrated that these compounds could inhibit colony formation, cell migration, and tube formation in human umbilical vein endothelial cells (HUVECs), indicating their potential as anti-angiogenic agents.

Additional Biological Activities

Other studies have suggested that this compound may possess:

  • Antimicrobial Activity : Preliminary tests indicate effectiveness against certain bacterial strains.
  • Anti-inflammatory Properties : The compound may reduce inflammation markers in vitro.

Comparative Analysis with Similar Compounds

Comparative studies with other thiophene derivatives have shown that this compound has unique properties that enhance its biological activity. For instance:

CompoundBiological ActivityNotable Features
2-Aminothiophene-3-carboxamideModerate anti-cancer effectsLess potent than tosyl derivative
2-ButylthiopheneLimited biological activityPrimarily used for material sciences

Q & A

What are the key considerations in designing a synthesis protocol for 2-(4-Tosylbutanamido)thiophene-3-carboxamide to ensure high yield and purity?

Basic Research Focus
The synthesis involves multi-step reactions requiring precise control of:

  • Catalysts and solvents : Triethylamine or pyridine as catalysts in solvents like dichloromethane (DCM) or dimethylformamide (DMF) to enhance reaction efficiency .
  • Temperature and pH : Maintain temperatures between 0–25°C during sulfonylation and amidation steps to prevent side reactions. Adjust pH to stabilize reactive intermediates .
  • Purification : Use High-Performance Liquid Chromatography (HPLC) with gradients (e.g., methanol-water) to isolate the compound and confirm purity (>95%) .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced Research Focus
Contradictions may arise from structural variations (e.g., substituent modifications) or assay conditions. Methodological solutions include:

  • Comparative structural analysis : Use X-ray crystallography or NMR to verify batch-specific structural integrity .
  • Standardized bioassays : Replicate studies using uniform protocols, such as Thioflavin T fluorescence assays for tau aggregation inhibition (as in related thiophene derivatives) .
  • Dose-response profiling : Systematically test concentrations (e.g., 1–100 µM) in cell-based models (e.g., cancer lines) to reconcile efficacy discrepancies .

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